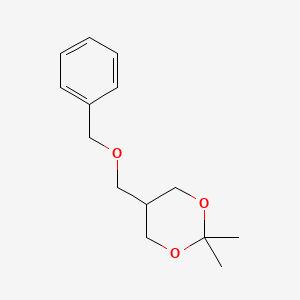

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane

説明

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane is a bicyclic ether characterized by a 1,3-dioxane ring substituted with two methyl groups at the 2-position and a benzyloxy-methyl moiety at the 5-position. The compound is commercially available as a reagent with 95% purity, indicating its utility in synthetic chemistry, likely as a protecting group or intermediate due to the benzyl ether’s stability under basic conditions and susceptibility to hydrogenolysis . Its structure combines the steric hindrance of the 2,2-dimethyl groups with the aromatic benzyloxy group, influencing both reactivity and physical properties.

特性

IUPAC Name |

2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2)16-10-13(11-17-14)9-15-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKXAGSKRRXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method 1: Reaction with Benzyl Bromide

One common method involves the reaction of (2,2-dimethyl-1,3-dioxan-5-yl)methanol with benzyl bromide in the presence of sodium hydride as a base.

-

- (2,2-dimethyl-1,3-dioxan-5-yl)methanol (0.29 g, 2.0 mmol)

- Sodium hydride (0.12 g, 3.0 mmol)

- Benzyl bromide (0.45 g, 2.6 mmol)

Solvent: DMF (10 mL)

- The solution of (2,2-dimethyl-1,3-dioxan-5-yl)methanol is prepared in DMF at 0 °C.

- Sodium hydride is added and stirred for 12 minutes.

- Benzyl bromide is introduced and the mixture is allowed to warm gradually to room temperature over several hours.

- The reaction is quenched with ice-water and extracted with ethyl acetate.

Yield: Approximately 95% after purification by silica gel chromatography.

Method 2: Use of Tetrabutyl Ammonium Iodide

Another method utilizes tetrabutyl ammonium iodide as a phase-transfer catalyst to enhance the reaction efficiency.

-

- (2,2-dimethyl-1,3-dioxan-5-yl)methanol (3.0 g)

- Tetrabutyl ammonium iodide (7.58 g)

- Sodium hydride (1.108 g)

Solvent: Anhydrous THF (100 mL)

- Sodium hydride is added to the mixture of starting materials in THF.

- Benzyl bromide is added dropwise over a few minutes.

- The mixture is stirred overnight at room temperature.

- The product is extracted with ethyl acetate and purified.

Yield: Approximately 72% after column chromatography.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the two primary methods discussed above:

| Method | Starting Materials | Yield (%) | Key Features |

|---|---|---|---|

| Reaction with Benzyl Bromide | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol + NaH + Benzyl bromide | 95% | Simple procedure; high yield |

| Use of Tetrabutyl Ammonium Iodide | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol + NaH + Tetrabutyl ammonium iodide + Benzyl bromide | 72% | Enhanced reaction efficiency; phase-transfer catalyst |

科学的研究の応用

Synthesis and Characterization

The compound can be synthesized through several methods, notably by the one-step reduction of appropriate 2-substituted butenolides. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both and ), Mass Spectrometry (MS), and elemental analysis are employed to confirm the structure and purity of the synthesized compound .

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane serves as a chiral synthon in organic synthesis. Its polyoxygenated structure allows for the independent functionalization of hydroxy groups, making it valuable in synthesizing complex molecules . The compound has been utilized in the development of pharmaceuticals due to its ability to act as an intermediate in various reactions.

Case Study: Synthesis of Chiral Compounds

A notable application involves its use in synthesizing chiral compounds that are critical in drug formulation. The compound's chiral centers enable the creation of enantiomerically pure substances that are essential for biological activity .

Pharmaceutical Applications

The compound is explored for its potential in medicinal chemistry, particularly as a precursor for biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including anti-cancer and anti-inflammatory agents.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anti-cancer Agents | Derivatives may inhibit tumor growth |

| Anti-inflammatory Drugs | Compounds could reduce inflammation |

| Antiviral Agents | Potential use in developing antiviral therapies |

Material Science Applications

In material science, this compound is examined for its role as a surface-activating reagent. Its structural properties make it suitable for enhancing the performance of coatings and polymers .

作用機序

The mechanism of action of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme function. In pharmaceutical research, the benzyloxy group can be cleaved to release active drug molecules, making it a potential prodrug. The dioxane ring provides structural stability, while the benzyloxy group offers a site for chemical modifications.

類似化合物との比較

5-Hydroxy-2,2-dimethyl-1,3-dioxane

Structure and Synthesis : This 6-membered cyclic acetal is derived from glycerol acetalization using acid-functionalized activated carbon catalysts . It differs from the benzyloxy derivative by replacing the benzyloxy-methyl group with a hydroxyl group.

Properties and Applications : Unlike the hydrophobic benzyloxy compound, the hydroxyl group enhances polarity, increasing solubility in protic solvents. It is compared to solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane), a 5-membered ring acetal, which is more commercially significant due to superior stability and use as a fuel additive . The 6-membered ring in 5-hydroxy-2,2-dimethyl-1,3-dioxane may offer distinct advantages in pharmaceutical formulations or polymer plasticizers.

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

Structure and Synthesis : This compound features a bromoethyl substituent, synthesized via bromination of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane using carbon tetrabromide .

Properties and Applications : The bromine atom confers electrophilic reactivity, making it a key intermediate in pharmaceuticals, such as penciclovir synthesis . It is a liquid (density: 1.336 g/mL, stored at −20°C) , contrasting with the solid or semi-solid nature of many dioxane derivatives. Its reactivity contrasts with the benzyloxy compound’s stability, highlighting divergent applications—alkylation vs. protection strategies.

Meldrum’s Acid Derivatives (e.g., 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones)

Structure and Synthesis: These derivatives incorporate a conjugated enone system (e.g., 5-(3,4-dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione) formed via condensation reactions . Properties and Applications: Crystalline solids with well-defined hydrogen-bonding networks , they serve as chiral synthons in organocatalytic Friedel-Crafts reactions . Their α,β-unsaturated diketone structure enables Michael additions, diverging from the benzyloxy compound’s role in nucleophilic substitutions.

Vinyl-Substituted Dioxanes (e.g., 2-((R)-4-(Benzyloxy)-4-((2R,5R)-5-((R)-1-(benzyloxy)-tridecyl)-tetrahydrofuran-2-yl)-but-1-enyl)-5,5-dimethyl-2-vinyl-1,3-dioxane)

Structure and Synthesis : Synthesized via Grubbs II-catalyzed cross-metathesis, this complex derivative contains both benzyloxy and vinyl groups .

Properties and Applications : The vinyl group enables ring-opening metathesis polymerization (ROMP) or Diels-Alder reactions, contrasting with the benzyloxy compound’s inertness toward such transformations. Its E/Z isomerism (2:1 ratio) also introduces stereochemical complexity .

Comparative Data Table

Key Research Findings

- Reactivity Differences : The bromoethyl and vinyl derivatives exhibit higher electrophilic or metathesis-based reactivity compared to the benzyloxy compound’s stability .

- Ring Size Impact : 6-membered dioxanes (e.g., 5-hydroxy) show distinct solubility and stability profiles vs. 5-membered analogs like solketal .

生物活性

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHO

- Molecular Weight : Approximately 236.31 g/mol

- Functional Groups : Contains a dioxane ring and a benzyloxy substituent, which enhances its solubility in organic solvents and may affect its reactivity and biological properties.

Synthesis Methods

Various synthetic routes have been explored to produce this compound. The following methods are notable:

- Refluxing with Salicylaldehyde : This method involves the reaction of salicylaldehyde with diols in the presence of catalysts such as Montmorillonite K10, yielding high purity and yield.

- Reductive Conditions : Utilizing diisobutylaluminium hydride (DIBAL-H) under controlled conditions can facilitate the formation of this compound from appropriate precursors.

Antibacterial and Antifungal Properties

Research indicates that compounds containing the 1,3-dioxane structure exhibit a broad spectrum of biological activities. Specifically, studies have shown that derivatives similar to this compound possess significant antibacterial and antifungal properties:

- Antibacterial Activity : Compounds with similar dioxane structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL.

- Antifungal Activity : Notably, several derivatives have exhibited strong antifungal activity against Candida albicans, highlighting their potential as therapeutic agents.

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | 625–1250 | Excellent |

| Similar Dioxane Derivative | C. albicans | Not specified | Significant |

Case Studies

- Study on Enantiomeric Variants : Research comparing enantiomeric forms of dioxolanes revealed that variations in stereochemistry significantly influence antibacterial efficacy. For instance, one enantiomer showed superior activity against S. epidermidis compared to its racemic counterpart.

- Broad-Spectrum Activity Assessment : A comprehensive screening of dioxolane derivatives indicated that while some compounds effectively inhibited growth against multiple bacterial strains, others were selective for specific pathogens like Pseudomonas aeruginosa.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane, and what catalytic conditions are typically employed?

- Methodological Answer : The compound is synthesized via acid-catalyzed acetal formation. A common approach involves reacting a benzyl-protected alcohol (e.g., benzyloxymethanol) with 2,2-dimethyl-1,3-propanediol under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) in a refluxing solvent like toluene. Water is removed continuously using a Dean-Stark apparatus to drive the reaction to completion. Purification typically involves column chromatography or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetal structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ethers. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the acid catalyst with a weak base (e.g., NaHCO₃), liquid-liquid extraction (using ethyl acetate/water) removes polar impurities. Column chromatography with silica gel and a hexane/ethyl acetate gradient isolates the product. Recrystallization from ethanol or methanol yields high-purity crystals .

Advanced Research Questions

How can density functional theory (DFT) calculations (e.g., B3LYP/6-31G ) predict the conformational stability and reactivity of this compound?**

- Methodological Answer : DFT optimizes the molecule’s geometry to identify low-energy conformers. Thermodynamic parameters (e.g., Gibbs free energy) compare stability between chair and boat conformations. Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack, guiding derivatization strategies .

Q. What experimental design principles apply when evaluating the environmental persistence of this compound in abiotic compartments?

- Methodological Answer : Hydrolysis studies under varied pH (e.g., pH 4–9) and temperature (20–60°C) quantify degradation rates. Photolysis experiments using UV light simulate sunlight exposure. Adsorption coefficients (Kd) in soil-water systems are determined via batch equilibration, followed by HPLC analysis .

Q. How can contradictory data on the biological activity of this compound derivatives be systematically resolved?

- Methodological Answer : Cross-validate assays (e.g., MIC tests vs. enzymatic inhibition) to confirm target specificity. Replicate studies under standardized conditions (solvent, temperature, cell lines). Use structure-activity relationship (SAR) models to isolate substituent effects. Statistical tools (e.g., ANOVA) identify outliers or batch-dependent variability .

Q. What strategies optimize the regioselective functionalization of this compound for advanced synthetic applications?

- Methodological Answer : Protect the benzyl ether group with a temporary silyl protecting agent (e.g., TBSCl) to direct electrophilic substitution. Use transition-metal catalysts (e.g., Pd for cross-coupling) to modify the dioxane ring. Kinetic studies under varying temperatures and catalysts identify optimal conditions for mono- vs. di-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。